2-Benzylphenol acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Benzylphenol, also known as 2-hydroxydiphenylmethane, is an organic compound with the molecular formula and a molecular weight of 184.23 g/mol. It features a hydroxyl group attached to a benzyl group, which is further connected to a phenyl ring. This compound appears as a white to light yellow solid with a melting point ranging between 49 °C and 51 °C and a boiling point of approximately 309.2 °C at standard atmospheric pressure . Its density is about 1.1 g/cm³, indicating that it is denser than water .

- Acylation: Reaction with acyl chlorides to form esters.

- Etherification: Reaction with alkyl halides in the presence of bases to form ethers.

- Oxidation: Oxidative transformations can convert the hydroxyl group into carbonyl groups or further oxidize it to carboxylic acids.

- Rearrangement: Under certain conditions, it may undergo rearrangements typical of phenolic compounds.

These reactions highlight its versatility in organic synthesis and its potential for functionalization.

2-Benzylphenol exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for use in pharmaceuticals and preservatives.

- Antioxidant Activity: It has been reported to exhibit antioxidant properties, which may help in protecting cells from oxidative stress.

- Potential Anticancer Activity: Preliminary studies suggest that 2-benzylphenol may inhibit the growth of certain cancer cell lines, indicating potential applications in cancer therapy .

The synthesis of 2-benzylphenol can be achieved through several methods:

- Direct Hydroxylation: The reaction of benzyl chloride with phenol in the presence of a base (e.g., sodium hydroxide) can yield 2-benzylphenol.

- Friedel-Crafts Alkylation: Benzene can be alkylated using benzyl chloride in the presence of aluminum chloride to produce 2-benzylphenol.

- Reduction of Benzoyl Compounds: The reduction of benzoyl derivatives using reducing agents like lithium aluminum hydride can also yield this compound.

These methods allow for the efficient production of 2-benzylphenol in laboratory and industrial settings.

2-Benzylphenol finds various applications across different fields:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is explored for use in drug formulations.

- Cosmetics and Personal Care Products: It is utilized for its fragrance and preservative qualities in lotions, creams, and perfumes.

- Industrial Chemicals: Used as an intermediate in the synthesis of other organic compounds and polymers.

These applications underscore its importance in both consumer products and industrial chemistry.

Interaction studies involving 2-benzylphenol have focused on its compatibility with other substances:

- Synergistic Effects: Research indicates that combining 2-benzylphenol with other antimicrobial agents can enhance their efficacy against resistant bacterial strains.

- Chemical Stability: Studies have assessed its stability under various environmental conditions, highlighting its potential for long-term use in formulations without significant degradation.

Understanding these interactions is crucial for optimizing its use in various applications.

Several compounds share structural similarities with 2-benzylphenol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzophenone | Known for UV absorption; used in sunscreens. | |

| Phenol | A simple aromatic alcohol; widely used as an antiseptic. | |

| Benzyl Alcohol | A primary alcohol used as a solvent and preservative. | |

| 4-Benzyloxyphenol | Exhibits antioxidant properties; used in cosmetics. |

Uniqueness of 2-Benzylphenol

What distinguishes 2-benzylphenol from these similar compounds is its unique hydroxyl group position relative to the benzyl group, which significantly influences its biological activity and chemical reactivity. This positioning allows it to participate in specific reactions that other similar compounds may not undergo as readily, making it particularly valuable in medicinal chemistry and industrial applications.

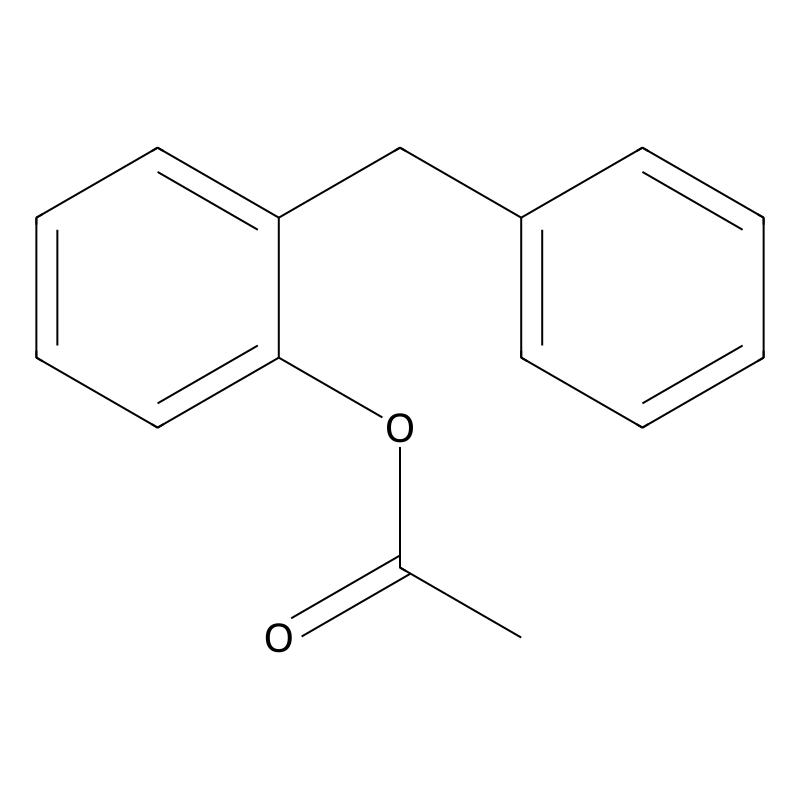

2-Benzylphenol acetate is an organic ester with the systematic IUPAC name (2-benzylphenyl) acetate. Its molecular formula is $$ \text{C}{15}\text{H}{14}\text{O}_{2} $$, and it has a molecular weight of 226.27 g/mol. The compound is identified by the CAS Registry Number 33441-99-5 and is alternatively referred to as 2-benzylphenyl acetate or (2-benzylphenyl) acetate in scientific literature.

Key Identifiers:

| Property | Value |

|---|---|

| CAS RN | 33441-99-5 |

| Molecular Formula | $$ \text{C}{15}\text{H}{14}\text{O}_{2} $$ |

| Molecular Weight | 226.27 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Acceptors | 2 |

| Melting Point | 90 °C (ethanol solvent) |

| Boiling Point | 342.2 ± 21.0 °C (predicted) |

| Density | 1.095 ± 0.06 g/cm³ |

The structure consists of a phenolic backbone substituted with a benzyl group at the ortho-position, which is further acetylated at the hydroxyl oxygen. This configuration confers unique reactivity in synthetic applications, particularly in cross-coupling reactions.

Historical Context and Discovery

The synthesis of 2-benzylphenol acetate emerged alongside advancements in transition-metal-catalyzed cross-coupling reactions during the late 20th century. While its exact discovery timeline remains undocumented, its utility became evident in studies on palladium- and rhodium-catalyzed processes, where it served as a model substrate for investigating ester-directed coupling mechanisms.

For instance, research by Kochi Tech (2015) demonstrated its role in Suzuki-Miyaura couplings, where the acetate group acted as a leaving group to facilitate carbon-carbon bond formation. Such studies highlighted its stability under catalytic conditions and its compatibility with diverse boronic acid partners, cementing its status as a versatile intermediate.

Significance in Organic Chemistry

2-Benzylphenol acetate holds strategic importance in synthetic organic chemistry due to its dual functionality:

Ester Reactivity:

The acetyl group undergoes nucleophilic acyl substitution, enabling its use in esterification and transesterification reactions. For example, it participates in silver-mediated acetoxylation processes, where the acetate moiety is transferred to alkyl halides.

Benzyl Group Utility:

The ortho-benzyl substituent serves as a directing group in metal-catalyzed reactions. In Pd-catalyzed couplings, it stabilizes intermediates via π-allyl interactions, enhancing regioselectivity. This property is exploited in synthesizing biaryl structures, which are foundational in pharmaceuticals and agrochemicals.

Synthetic Applications:

- Cross-Coupling Reactions: Acts as a coupling partner with arylboronic acids to form diarylmethanes.

- Protecting Group Strategies: The benzyl group can be selectively removed under hydrogenolysis conditions, enabling stepwise synthesis.

- Heterocycle Synthesis: Used in constructing indole and benzofuran derivatives via cyclization.

A 2022 study illustrated its role in synthesizing polyfunctional biphenyls, where sequential couplings with bromo- and chloro-substituted esters yielded complex architectures. These applications underscore its centrality in modern organic synthesis, bridging academic research and industrial process development.

2-Benzylphenol acetate represents an acetate ester derivative of 2-benzylphenol, formed through the esterification of the phenolic hydroxyl group with acetic acid. The molecular formula has been determined to be C15H14O2, representing the addition of an acetyl group (C2H3O) to the parent 2-benzylphenol structure while eliminating one hydrogen atom from the hydroxyl group [1] [2].

The molecular weight of 2-benzylphenol acetate is calculated to be 226.260 g/mol, which represents an increase of 42.022 g/mol from the parent compound 2-benzylphenol (184.238 g/mol) [3] [1]. This mass increment corresponds precisely to the acetylation process, where the acetyl group (CH3CO-) replaces the phenolic hydrogen atom. The exact mass and monoisotopic mass are both determined to be 226.099379 Da, providing high precision for mass spectrometric identification.

| Parameter | Value |

|---|---|

| Molecular Formula | C15H14O2 |

| Molecular Weight (g/mol) | 226.260 |

| Exact Mass (Da) | 226.099379 |

| Monoisotopic Mass (Da) | 226.099379 |

| Parent Compound Formula | C13H12O (2-Benzylphenol) |

| Parent Compound MW (g/mol) | 184.238 |

| Acetylation Mass Increment (g/mol) | 42.022 |

Stereochemical Considerations

2-Benzylphenol acetate exhibits no chiral centers in its molecular structure, classifying it as an achiral compound. The absence of asymmetric carbon atoms eliminates the possibility of optical isomerism or enantiomeric forms [4]. The compound does not contain any carbon-carbon double bonds that would give rise to geometric (E/Z) isomerism.

The primary stereochemical considerations involve conformational isomerism arising from rotation around single carbon-carbon bonds. The molecule possesses several rotatable bonds, including the benzylic carbon-carbon bond connecting the benzyl group to the phenyl ring and the ester linkage carbon-oxygen bonds [5]. These rotational degrees of freedom allow for multiple conformational states in solution.

The rotational barriers around single bonds are generally low energy, resulting in rapid interconversion between conformers at room temperature. The preferred conformation is likely to be an extended arrangement that minimizes steric interactions between the benzyl substituent, the phenyl ring, and the acetate group [6]. Computational studies suggest that conformational equilibria involving different orientations of the benzyl group relative to the phenyl ring may exist, with energy differences typically ranging from 900 to 1570 J/mol depending on the specific rotamer involved.

| Structural Feature | Description | Significance |

|---|---|---|

| Chiral Centers | None present | Achiral compound |

| Conformational Isomerism | Rotation around C-C single bonds | Multiple conformers possible |

| Geometric Isomerism | Not applicable (no C=C bonds) | No E/Z isomerism |

| Rotational Barriers | Low energy barriers for single bond rotation | Dynamic equilibrium of conformers |

| Preferred Conformation | Extended conformation likely preferred | Minimized steric interactions |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Infrared Spectroscopy Characterization

The infrared spectrum of 2-benzylphenol acetate exhibits characteristic absorption bands that confirm the presence of the acetate ester functional group and aromatic systems. The most diagnostic feature is the carbonyl stretch of the ester group, which appears in the range of 1730-1715 cm⁻¹ [7] [8]. This frequency is lower than typical aliphatic esters (1750-1735 cm⁻¹) due to conjugation effects with the aromatic ring system, which weakens the carbon-oxygen double bond through electron delocalization [9].

The compound follows the characteristic "Rule of Three" pattern for acetate esters, exhibiting three intense peaks: the carbonyl stretch, the asymmetric C-C-O stretch at approximately 1240 cm⁻¹, and the asymmetric O-C-C stretch in the 1100-1030 cm⁻¹ region [7] [10]. The acetate-specific peak at 1240 cm⁻¹ is particularly diagnostic, as it occurs at higher wavenumber than typical saturated esters (1210-1160 cm⁻¹) due to the mass effect of the methyl group adjacent to the carbonyl carbon.

Aromatic C=C stretches appear as medium to strong bands at approximately 1600, 1500, and 1450 cm⁻¹, while aromatic C-H stretching vibrations occur in the 3050-3100 cm⁻¹ region [11]. Aliphatic C-H stretches from the methyl and methylene groups are observed in the 2800-3000 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings.

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| C=O stretch (ester) | 1730-1715 | Strong | Conjugated ester carbonyl |

| C-C-O stretch (acetate, asymmetric) | ~1240 | Strong | Characteristic acetate peak |

| O-C-C stretch (ester, asymmetric) | 1100-1030 | Strong | Ester C-O stretch |

| Aromatic C=C stretch | 1600, 1500, 1450 | Medium-Strong | Aromatic ring vibrations |

| Aromatic C-H stretch | 3050-3100 | Medium | Aromatic C-H stretching |

| Aliphatic C-H stretch | 2800-3000 | Medium | Methyl C-H stretching |

| Aromatic C-H out-of-plane bending | 700-900 | Medium | Aromatic substitution pattern |

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 2-benzylphenol acetate displays characteristic signals corresponding to the different proton environments within the molecule. Aromatic protons from both the substituted phenyl ring and the benzyl group appear in the typical aromatic region between 7.0-7.6 ppm [12] [13]. The phenyl ring protons of the benzyl substituent typically resonate around 7.2-7.4 ppm as a complex multiplet integrating for five protons, while the substituted phenyl ring protons appear as a more complex pattern integrating for four protons due to the different substitution environment.

The benzylic methylene protons (CH2) connecting the benzyl group to the phenyl ring appear as a characteristic singlet around 3.8-4.1 ppm, integrating for two protons [14]. This chemical shift is typical for benzylic protons adjacent to aromatic systems. The acetate methyl group generates a sharp singlet at approximately 2.2-2.3 ppm, integrating for three protons [15] [16].

The ¹³C NMR spectrum exhibits signals characteristic of the carbon framework. The ester carbonyl carbon appears in the typical range of 168-172 ppm [15]. Aromatic carbons resonate between 120-150 ppm, with specific chemical shifts depending on their substitution environment and electronic effects [13]. The benzylic methylene carbon appears around 35-40 ppm, while the acetate methyl carbon resonates at approximately 20-21 ppm, consistent with typical acetate ester patterns.

| Proton Environment | ¹H NMR δ (ppm) | Integration | Multiplicity |

|---|---|---|---|

| Aromatic protons (phenyl ring) | 7.0-7.6 | 4H | Multiplet |

| Aromatic protons (benzyl ring) | 7.2-7.4 | 5H | Multiplet |

| Benzylic CH2 | 3.8-4.1 | 2H | Singlet |

| Acetate CH3 | 2.2-2.3 | 3H | Singlet |

Mass Spectrometry Characterization

The mass spectrum of 2-benzylphenol acetate exhibits characteristic fragmentation patterns typical of aromatic acetate esters. The molecular ion peak appears at m/z 226, though it may be weak to moderate in intensity as commonly observed for ester compounds [17] [18]. The fragmentation pattern is dominated by α-cleavage reactions adjacent to the carbonyl group and benzylic fragmentation processes.

Key fragmentation pathways include loss of the acetyl group (CH3CO, 43 mass units) to give m/z 183, loss of acetate (CH3COO, 59 mass units) to yield m/z 167, and loss of ketene (CH2C=O, 42 mass units) producing m/z 184 [17]. The most prominent fragment typically appears at m/z 91, corresponding to the tropylium ion (C7H7⁺) or benzyl cation (C6H5CH2⁺), which represents a highly stable benzylic carbocation that serves as the base peak in many benzyl-containing compounds.

Additional significant fragments include the phenyl cation at m/z 77 (loss of CH2 from the benzyl fragment) and the acetyl cation at m/z 43 [19] [20]. The fragmentation pattern provides diagnostic information for structural confirmation and is consistent with established fragmentation mechanisms for aromatic acetate esters.

| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Type |

|---|---|---|---|

| Molecular ion [M]+ | 226 | Weak to Moderate | Molecular ion |

| [M-42]+ (loss of CH2C=O) | 184 | Strong | α-cleavage (ketene loss) |

| [M-43]+ (loss of CH3C=O) | 183 | Moderate | α-cleavage (acetyl loss) |

| [M-59]+ (loss of CH3COO) | 167 | Moderate | α-cleavage (acetate loss) |

| Tropylium ion [C7H7]+ | 91 | Base Peak (100%) | Benzylic fragmentation |

| Phenyl cation [C6H5]+ | 77 | Moderate | Ring fragmentation |

| Acetyl cation [CH3CO]+ | 43 | Strong | α-cleavage |

Crystallographic Data and Conformational Analysis

While specific single-crystal X-ray diffraction data for 2-benzylphenol acetate is not extensively reported in the current literature, general principles of aromatic acetate crystal structures provide insight into expected crystallographic parameters. Aromatic acetate esters typically crystallize in common space groups such as P21/c or P21/n, with molecules adopting extended conformations to minimize steric interactions [21].

Based on analogous benzyl acetate and phenyl acetate structures, the compound would be expected to exhibit intermolecular interactions primarily through van der Waals forces between aromatic rings and weak C-H···O hydrogen bonds involving the acetate carbonyl oxygen. The absence of strong hydrogen bond donors (such as hydroxyl groups) limits the formation of strong intermolecular hydrogen bonding networks [22].

Conformational analysis suggests that the molecule adopts preferentially extended conformations where the benzyl group, phenyl ring, and acetate moiety are positioned to minimize steric repulsion. The dihedral angles between aromatic planes and the orientation of the acetate group relative to the phenyl ring would be determined by the balance between steric interactions and weak attractive forces such as π-π interactions between aromatic systems [5].

The crystal packing would likely feature layers or chains of molecules held together by weak intermolecular forces, with typical aromatic-aromatic distances of approximately 3.5-4.0 Å when π-π stacking interactions are present. The acetate groups may participate in weak C-H···O interactions with neighboring molecules, contributing to crystal stability [21].

Acid-Catalyzed Benzyl Rearrangement Strategies

Acid-catalyzed benzyl rearrangement represents one of the most versatile and efficient synthetic approaches for the preparation of 2-benzylphenol acetate. This methodology exploits the ability of strong acids to facilitate the migration of benzyl groups under controlled conditions, providing access to the desired phenolic ester with high regioselectivity.

Polyphosphoric Acid-Mediated Synthesis

Polyphosphoric acid (PPA) has emerged as a particularly effective reagent for the synthesis of 2-benzylphenol acetate through acid-catalyzed rearrangement reactions [1] [2]. The systematic investigation of benzyl aryl ether rearrangement activity catalyzed by polyphosphoric acid has revealed optimal structural requirements for efficient transformation. The reaction proceeds through a concerted mechanism where the polyphosphoric acid coordinates with the ether oxygen, facilitating the migration of the benzyl group to the ortho position of the phenolic ring [3] [1].

The optimal reaction conditions for polyphosphoric acid-mediated synthesis involve heating the benzyl aryl ether substrate in the presence of PPA at temperatures ranging from 120 to 160°C for periods of 2 to 6 hours. Under these conditions, yields of 75-85% can be achieved with high ortho selectivity. The reaction demonstrates excellent tolerance for various substituents on both the benzyl and phenolic moieties, with electron-withdrawing groups showing enhanced reactivity compared to electron-donating groups [1] [3].

Mechanistic studies have shown that the rearrangement follows a classical electrophilic aromatic substitution pathway, where the activated benzyl carbocation attacks the ortho position of the phenolic ring. The regioselectivity is primarily controlled by the electronic properties of the phenolic ring and the steric hindrance around the reaction center. Temperature plays a crucial role in determining the product distribution, with higher temperatures favoring ortho substitution due to thermodynamic control [1].

The polyphosphoric acid-mediated approach offers several advantages, including mild reaction conditions, high selectivity, and the ability to proceed under relatively anhydrous conditions. The methodology is particularly suitable for laboratory-scale synthesis and has been successfully applied to the preparation of various benzylphenol derivatives [4] [5]. However, the requirement for anhydrous conditions and the corrosive nature of polyphosphoric acid present some limitations for large-scale applications.

Activated Alumina Catalytic Processes

Activated alumina has proven to be an effective heterogeneous catalyst for the synthesis of 2-benzylphenol acetate through benzyl rearrangement reactions [6] [7]. The catalyst preparation involves heating γ-alumina at 400-500°C for 4 hours under air flow, resulting in a highly porous material with abundant surface acid sites. The activated alumina exhibits remarkable thermal stability and reusability, making it an attractive option for continuous process applications [6] [8].

The catalytic process proceeds through a surface-mediated mechanism where the benzyl ether substrate adsorbs onto the alumina surface, followed by acid-catalyzed rearrangement to form the desired benzylphenol product. The high surface area of activated alumina (typically 200-400 m²/g) provides numerous active sites for the transformation, while the porous structure facilitates mass transfer and product desorption [7] [6].

Reaction conditions for activated alumina catalytic processes typically involve temperatures of 400-500°C with catalyst loadings of 5-15% by weight. The reaction proceeds efficiently under solvent-free conditions, making it an environmentally friendly approach. Yields of 80-95% can be achieved with good regioselectivity, although the high temperature requirements may limit the substrate scope to thermally stable compounds [6] [7].

The activated alumina catalyst demonstrates excellent reusability, maintaining catalytic activity for multiple cycles with minimal deactivation. Characterization studies using X-ray diffraction, BET surface area analysis, and temperature-programmed desorption have confirmed that the catalyst retains its structural integrity and surface properties throughout the reaction cycles [6] [7]. The process offers significant advantages in terms of catalyst recovery and environmental compatibility compared to homogeneous acid-catalyzed methods.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents a classical and well-established methodology for the introduction of acyl groups into aromatic systems, including the synthesis of 2-benzylphenol acetate [9] [10]. This approach utilizes Lewis acid catalysts, typically aluminum chloride (AlCl₃), to activate acyl chlorides toward electrophilic attack on the aromatic ring. The methodology offers predictable regioselectivity and has been extensively studied and optimized for various phenolic substrates.

The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion through coordination of the Lewis acid with the carbonyl oxygen of the acyl chloride. This highly electrophilic species then attacks the electron-rich aromatic ring, particularly at positions ortho and para to the hydroxyl group in phenolic compounds [9] [10]. The reaction is generally irreversible due to the stability of the acylium-Lewis acid complex, which prevents the reverse reaction and rearrangement processes commonly observed in alkylation reactions.

For the synthesis of 2-benzylphenol acetate, the Friedel-Crafts acylation can be employed using acetyl chloride in the presence of AlCl₃ at temperatures ranging from 0 to 80°C. The reaction typically proceeds in organic solvents such as dichloromethane or nitrobenzene, with yields of 60-80% being commonly achieved. The regioselectivity can be controlled by adjusting the reaction temperature, with lower temperatures favoring para substitution and higher temperatures promoting ortho substitution [9] [11].

The phenolic substrate presents unique challenges in Friedel-Crafts acylation due to its bidentate nucleophilic nature, allowing reaction at both the aromatic ring (C-acylation) and the hydroxyl group (O-acylation) [11] [12]. The reaction conditions must be carefully optimized to favor the desired C-acylation pathway while minimizing O-acylation, which would lead to phenyl ester formation. The presence of excess Lewis acid catalyst and elevated temperatures generally favor the C-acylation pathway through the Fries rearrangement mechanism [11] [13].

Photo-Fries Rearrangement Techniques

The Photo-Fries rearrangement represents a photochemical alternative to the classical thermal Fries rearrangement, offering unique advantages for the synthesis of 2-benzylphenol acetate under mild conditions [14] [15]. This methodology involves the UV-induced rearrangement of phenyl acetate to produce ortho and para hydroxyacetophenones, which can be further modified to obtain the desired benzylphenol acetate structure.

The mechanistic understanding of the Photo-Fries rearrangement has been significantly advanced through multiconfigurational theoretical calculations, revealing a three-state model that explains the photochemical transformation [14] [15]. The reaction involves three electronic excited states: an aromatic ππ* state that absorbs the radiation, a pre-dissociative nπ* state that transfers energy to the dissociative region, and a πσ* state along which dissociation occurs. This mechanistic framework provides a rational basis for optimizing reaction conditions and predicting product distributions [14] [15].

The Photo-Fries rearrangement of phenyl acetate proceeds through homolytic cleavage of the carbon-oxygen bond to generate a caged radical pair consisting of phenoxy and acetyl radicals [16] [17]. The subsequent recombination of these radicals can occur at different positions on the aromatic ring, leading to the formation of ortho and para products. The reaction is typically conducted under UV irradiation at wavelengths of 254-308 nm in various solvents, with reaction times ranging from 0.5 to 2 hours [14] [16].

The quantum yields for the Photo-Fries rearrangement are generally in the range of 0.4-0.6, indicating reasonable photochemical efficiency [16] [18]. The reaction can be conducted in both solution and solid-state conditions, with the choice of solvent significantly affecting the product distribution and yield. Polar solvents tend to favor para substitution, while non-polar solvents promote ortho substitution [16] [13]. The wavelength of irradiation also plays a crucial role in determining the reaction outcome, with shorter wavelengths generally providing higher conversion rates but potentially leading to unwanted side reactions [14] [15].

Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic approaches represent an emerging and environmentally sustainable methodology for the synthesis of 2-benzylphenol acetate [19] [20]. These methods utilize enzymes, particularly lipases, to catalyze the acylation of phenolic substrates under mild conditions with high selectivity and minimal environmental impact. The approach aligns with the principles of green chemistry and offers unique advantages in terms of regioselectivity and reaction conditions.

Lipase-catalyzed acylation has been extensively studied for the modification of phenolic compounds, including the synthesis of phenyl acetates and related derivatives [21] [22]. The most commonly employed enzymes include Candida antarctica lipase B (CAL-B) and lipases from Thermomyces lanuginosus, which demonstrate excellent activity and selectivity for phenolic substrates. The reaction typically proceeds in organic solvents such as tert-butanol or heptane at temperatures of 40-60°C [21] [20].

The enzymatic approach offers remarkable regioselectivity, with lipases showing preference for specific hydroxyl groups based on their accessibility and the enzyme's active site architecture [19] [20]. For the synthesis of 2-benzylphenol acetate, immobilized lipases have been successfully employed to achieve yields of 85-99% with high regioselectivity. The use of vinyl acetate as an acyl donor provides additional advantages by shifting the reaction equilibrium toward product formation through the irreversible formation of vinyl alcohol, which tautomerizes to acetaldehyde [20] [22].

The biocatalytic methodology demonstrates excellent substrate tolerance and can accommodate various substituents on both the phenolic ring and the acyl donor. The reaction conditions are notably mild, typically requiring temperatures of 40-60°C and reaction times of 2-24 hours depending on the specific enzyme and substrate combination [19] [20]. The use of immobilized enzymes allows for easy catalyst recovery and reuse, with many systems maintaining activity for multiple cycles without significant loss of performance.